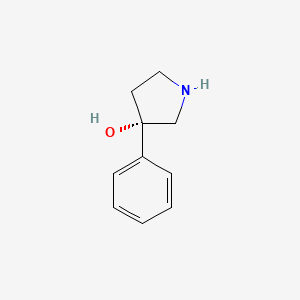

(-)-3-Phenylpyrrolidin-3-ol

Description

The Pyrrolidine (B122466) Scaffold in Organic Chemistry and its Stereoisomeric Importance

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in modern medicinal chemistry. tandfonline.com This saturated scaffold is of great interest to chemists due to its ability to explore pharmacophore space efficiently, thanks to its sp³-hybridization. researchgate.netnih.govnih.gov Unlike its flat, two-dimensional aromatic counterpart, pyrrole, the non-planar nature of the pyrrolidine ring provides an increased three-dimensional coverage, a phenomenon known as "pseudorotation". researchgate.netnih.govnih.gov This structural complexity is crucial for the clinical success of new bioactive molecules. nih.gov

A key feature of the pyrrolidine ring is the potential for multiple stereogenic centers, which can lead to a large number of different stereoisomers. nih.gov The spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles for drug candidates due to varying binding modes with enantioselective proteins. researchgate.netnih.gov This makes the pyrrolidine scaffold a highly sought-after component in drug design, appearing in numerous FDA-approved medications. tandfonline.com

(-)-3-Phenylpyrrolidin-3-ol as a Chiral Building Block

This compound is a specific stereoisomer of 3-phenylpyrrolidin-3-ol (B1266316), a molecule that combines a pyrrolidine ring, a phenyl group, and a hydroxyl group at the third position. ontosight.ai This specific configuration makes it a valuable chiral building block. Chiral building blocks are essential components in stereoselective organic synthesis, used as starting materials, resolving agents, or chiral auxiliaries to create complex molecules with a defined three-dimensional structure. sigmaaldrich.commagtech.com.cn The presence of the chiral center in this compound allows for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry where different enantiomers of a drug can have vastly different biological activities.

The synthesis of such chiral compounds often involves asymmetric catalytic systems to produce enantioenriched building blocks. sigmaaldrich.com The unique structure of this compound, with its defined stereochemistry, makes it a valuable asset in the development of new drugs and other specialized chemical products. chemimpex.com

Overview of Current Research Trajectories and Unexplored Avenues

Current research on this compound and its derivatives is multifaceted. One significant area of investigation is its application in the development of novel therapeutic agents. For instance, phenyl (3-phenylpyrrolidin-3-yl)sulfones have been identified as selective, orally active RORγt inverse agonists, which are of interest for their potential in treating autoimmune diseases. nih.govnih.gov In these studies, the stereochemistry of the pyrrolidine ring is critical for its interaction with the target protein. nih.gov

The synthesis of various derivatives of 3-phenylpyrrolidin-3-ol continues to be an active area of research. clockss.org For example, derivatives have been explored for their potential in treating neurological disorders and for their anti-inflammatory properties. ontosight.ai Research has also focused on creating derivatives with modified properties, such as improved binding affinity to specific biological targets. nih.gov

While significant progress has been made, there are still unexplored avenues. Further investigation into the synthesis of novel derivatives and their potential applications in various fields of chemistry and medicine is warranted. The development of more efficient and scalable synthetic routes to this compound and its analogues remains a key objective. Additionally, a deeper understanding of the structure-activity relationships of its derivatives could open up new possibilities for drug discovery and material science.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-phenylpyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c12-10(6-7-11-8-10)9-4-2-1-3-5-9/h1-5,11-12H,6-8H2/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFQYBBFSDHKQJV-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1(C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@]1(C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Phenylpyrrolidin 3 Ol and Analogues

Strategies for Pyrrolidine (B122466) Ring Formation

The construction of the pyrrolidine nucleus can be achieved through various synthetic routes, including intramolecular cyclization reactions, intermolecular cycloaddition processes, and transformations from acyclic precursors. nih.govrsc.orgnih.gov

Intramolecular Cyclization Reactions

Intramolecular cyclization is a powerful strategy for the formation of the pyrrolidine ring. rsc.org This approach involves the formation of a carbon-nitrogen bond within a single molecule to construct the heterocyclic ring. rsc.org One such method involves the acid-mediated cyclization of N-(4,4-diethoxybutyl)imines, which proceeds through a tandem reaction involving intramolecular cyclization and a 1,3-aryl shift to yield 3-arylidene-1-pyrrolines. rsc.org

Another notable intramolecular approach is the iron(III)-catalyzed hydroamination/cyclization of α-substituted amino alkenes. scispace.com This method provides enantiopure trans-2,5-disubstituted pyrrolidines with high diastereoselectivity. scispace.com The reaction is believed to proceed through the coordination of the iron catalyst to the alkene, followed by nucleophilic attack of the amino group.

The intramolecular cyclization of N-alkoxyl amines represents another stereoselective route to 2,4-disubstituted pyrrolidines. nih.gov In this method, reduction of oximes under acidic conditions yields nucleophilic hydroxylamine (B1172632) derivatives that subsequently cyclize via an SN2' mechanism. nih.gov

Radical cyclizations also offer a pathway to pyrrolidines. For instance, N-allyl-beta-aminoalkyl phenyl selenides can undergo thermally or photochemically initiated 3-aza-5-hexenyl reductive radical cyclization to form substituted pyrrolidines. nih.gov The diastereoselectivity of this reaction can be controlled by the nature of the N-protective group, with unprotected derivatives favoring the trans product and diphenylphosphinoyl-protected derivatives favoring the cis product. nih.gov

Intermolecular [3+2] Cycloaddition Processes

Intermolecular [3+2] cycloaddition reactions are a highly effective and widely utilized method for the synthesis of five-membered heterocyclic rings like pyrrolidines. nih.govacs.orgnih.gov This convergent approach involves the reaction of a three-atom component (the 1,3-dipole) with a two-atom component (the dipolarophile). organic-chemistry.org

The 1,3-dipolar cycloaddition of nitrones with olefins is a classic and powerful tool for the synthesis of isoxazolidines, which can then be converted to pyrrolidines. nih.govqu.edu.saresearchgate.net This reaction allows for the creation of multiple stereogenic centers in a single step. researchgate.net The regioselectivity and diastereoselectivity of the cycloaddition are influenced by the electronic and steric properties of both the nitrone and the olefin. qu.edu.sa For example, highly regioselective 1,3-dipolar cycloadditions between D-arabinose-derived nitrones and D-mannitol-derived trans-olefins have been used to synthesize isofagomine-pyrrolidine hybrid sugars. nih.gov

Non-stabilized azomethine ylides are highly reactive intermediates that readily participate in [3+2] cycloaddition reactions to form pyrrolidines. acs.orgnih.govresearchgate.net These ylides can be generated through various methods, including the decarboxylation of oxazolidin-5-ones. acs.orgresearchgate.net The cycloaddition of non-stabilized azomethine ylides with a variety of dipolarophiles, including electron-deficient alkenes, provides a direct route to functionalized pyrrolidines. nih.gov One notable application is the synthesis of epibatidine (B1211577) and its analogues, where a non-stabilized azomethine ylide is generated via one-electron oxidative double desilylation of N-benzyl-2,5-bis(trimethylsilyl)pyrrolidine. nih.gov

Recent advancements have enabled the use of unactivated and electron-rich olefins in these cycloadditions through the use of an organoaluminum promoter. scispace.com This development significantly expands the scope of intermolecular [3+2] cycloadditions for the synthesis of complex poly-heterocyclic pyrrolidines. scispace.com

| Dipole Source | Dipolarophile | Catalyst/Conditions | Product | Reference |

| D-arabinose-derived nitrone | D-mannitol-derived trans-olefin | N/A | Isofagomine-pyrrolidine hybrid sugar | nih.gov |

| N-benzyl-2,5-bis(trimethylsilyl)pyrrolidine | trans-ethyl-3-(6-chloro-3-pyridyl)-2-propenoate | One-electron oxidation | Epibatidine analogue | nih.gov |

| Oxazolidin-5-one | Various olefins | Decarboxylation | Polycyclic pyrrolidines | acs.orgresearchgate.net |

| Benzyl(methoxymethyl)(trimethylsilylmethyl)amine | Electron-deficient alkenes | Catalytic trifluoroacetic acid | Substituted pyrrolidines | nih.gov |

| Imine and unactivated olefin | Organoaluminum promoter | N/A | Poly-heterocyclic pyrrolidines | scispace.com |

Transformation from Precursors (e.g., Beta-Aminoketones)

The transformation of acyclic precursors, such as beta-aminoketones, provides another important avenue for the synthesis of pyrrolidines. nih.govrsc.org A divergent strategy for the synthesis of multisubstituted pyrrolidines starts from easily accessible β-aminoketones reacting with diazo compounds under Rh(II) catalysis. nih.gov This process is proposed to proceed through the formation of an ammonium (B1175870) ylide followed by an intramolecular aldol-type trapping of this active intermediate. nih.gov

Furthermore, β-aminoketones can be synthesized through various methods, including the Mannich reaction and the electrophilic amination of cyclopropanols. rsc.orgacs.org These precursors can then be subjected to cyclization reactions to form the pyrrolidine ring. For instance, a cascade approach involving an N-H insertion into an enynal-derived metal-carbenoid followed by an intramolecular aldol (B89426) reaction of the resulting β-aminoketone intermediate affords functionalized (2-furyl)-2-pyrrolidines with high diastereoselectivity. rsc.org

Enantioselective and Diastereoselective Synthesis

The control of stereochemistry is paramount in the synthesis of biologically active molecules like (-)-3-Phenylpyrrolidin-3-ol. Enantioselective and diastereoselective methods are crucial for obtaining the desired stereoisomer in high purity.

Enantioselective synthesis can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, and chiral starting materials. snnu.edu.cn For example, a rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with phenyl pyridine-1(2H)-carboxylate provides access to enantioenriched 3-substituted tetrahydropyridines, which can be further converted to 3-piperidines. snnu.edu.cn A similar strategy could potentially be adapted for the synthesis of chiral pyrrolidines.

Organocatalysis has also emerged as a powerful tool for enantioselective synthesis. An organocatalytic three-component reaction of isatins, malononitrile, and isocyanoacetates furnishes 3,3'-dihydropyrryl-spirooxindoles in excellent yields and enantioselectivities, which can be converted to valuable 3,3'-pyrrolidinyl-spirooxindoles. nih.gov

Diastereoselective synthesis often relies on substrate control or reagent control to favor the formation of one diastereomer over others. researchgate.net In the context of pyrrolidine synthesis, the diastereoselectivity of [3+2] cycloaddition reactions can be influenced by the choice of catalyst and ligands. organic-chemistry.org For instance, switching the metal salt and privileged Segphos-derived ligands in the catalytic enantioselective (3+2) cycloadditions of azomethine ylides can lead to a switch in diastereoselectivity. organic-chemistry.org

Furthermore, the intramolecular hydroamination/cyclization of α-substituted amino alkenes catalyzed by iron(III) salts proceeds with high diastereoselectivity, exclusively affording the trans-pyrrolidine derivative. scispace.com

| Reaction Type | Key Features | Stereochemical Outcome | Reference |

| Rh-catalyzed Asymmetric Reductive Heck Reaction | Use of chiral ligands with rhodium catalyst. | High enantioselectivity | snnu.edu.cn |

| Organocatalytic Three-Component Reaction | Employs a chiral organic catalyst. | Excellent enantioselectivity | nih.gov |

| Catalytic [3+2] Cycloaddition | Metal salt and ligand control. | Switchable diastereoselectivity | organic-chemistry.org |

| Iron-catalyzed Intramolecular Hydroamination | Substrate-controlled cyclization. | High trans-diastereoselectivity | scispace.com |

| Radical Cyclization | N-protecting group directs stereochemistry. | Controllable cis/trans diastereoselectivity | nih.gov |

Asymmetric Synthesis Approaches

The creation of the chiral tertiary carbinamine center in this compound requires precise control of stereochemistry. Modern organic synthesis offers several powerful strategies to achieve this, including the use of chiral auxiliaries, chiral catalysts, and enzymatic transformations.

Chiral Auxiliary Mediated Reactions

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse. Evans oxazolidinones and pseudoephenamine are well-known examples that have been instrumental in asymmetric synthesis. nih.govrsc.orgsantiago-lab.com

Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Type of Reaction | Key Feature |

|---|---|---|

| Evans Oxazolidinones | Aldol Reactions, Alkylations | Forms a chiral imide; the bulky substituent directs the approach of electrophiles. santiago-lab.comharvard.edu |

| Pseudoephenamine | Alkylation Reactions | Versatile for creating quaternary carbon centers; derivatives are often crystalline. nih.gov |

| Davies' Chiral Auxiliary | Michael Additions | Used to prepare enantiopure 5-substituted pyrrolidin-3-ones. ucl.ac.uk |

| (R)-Pantolactone | Cycloadditions | Serves as an efficient chiral auxiliary in asymmetric Diels-Alder reactions. researchgate.net |

| (S)-[(η5-C5H5)Fe(CO)(PPh3)(Ac)] | Aldol Reactions | Iron-based auxiliary capable of overpowering the stereocontrol of other chiral centers. researchgate.net |

Chiral Catalyst-Controlled Enantioselective Routes

The use of substoichiometric amounts of a chiral catalyst to generate an enantiomerically enriched product is a highly efficient and atom-economical approach. This strategy avoids the need to install and remove a chiral auxiliary.

One of the most powerful methods for constructing pyrrolidine rings is the [3+2] dipolar cycloaddition. The reaction between an azomethine ylide and an alkene can be rendered enantioselective by a chiral catalyst. For example, a chiral silver acetate/Josiphos complex can catalyze the reaction to produce substituted pyrrolidines with high enantioselectivity. More recently, silver carbonate (Ag₂CO₃) has been shown to be an effective catalyst for the highly diastereoselective [3+2] cycloaddition between chiral N-tert-butanesulfinylazadienes and azomethine ylides, yielding densely substituted proline derivatives. acs.org

Another strategy involves the rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with activated pyridines to generate 3-substituted tetrahydropyridines with excellent enantioselectivity, which can be precursors to related heterocyclic structures. snnu.edu.cn While not a direct synthesis of the target molecule, this highlights the power of chiral transition metal catalysts in creating stereocenters adjacent to a nitrogen atom. Organocatalysis also presents a viable route; for instance, a three-component reaction of isatins, malononitrile, and isocyanoacetates catalyzed by a chiral organocatalyst can produce spirooxindole-pyrrolidine structures with excellent yields and enantioselectivities. nih.gov

Table 2: Chiral Catalysts in Enantioselective Pyrrolidine Synthesis

| Catalyst System | Reaction Type | Product Type | Enantiomeric Excess (ee) |

|---|---|---|---|

| AgOAc / (R,S)-PPF-P(t-Bu)₂ | [3+2] Cycloaddition | Substituted Pyrrolidines | Up to 98% |

| Ag₂CO₃ with Chiral Sulfinyl Group | [3+2] Cycloaddition | Densely Substituted Pyrrolidines | High Diastereoselectivity |

| Rh-catalyst / Chiral Ligand | Asymmetric Reductive Heck | 3-Substituted Tetrahydropyridines | Excellent |

| Chiral Phosphoric Acid | Three-component reaction | Spirooxindole-pyrrolidines | Up to 99% |

Stereoselective Enzymatic Transformations and Microbial Hydroxylation

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. nih.gov Enzymes operate under mild conditions and can exhibit exquisite chemo-, regio-, and enantioselectivity, making them ideal for the synthesis of chiral pharmaceutical intermediates. nih.govresearchgate.net

For the synthesis of chiral alcohols like this compound, keto reductases (KREDs), including alcohol dehydrogenases (ADHs), are particularly useful. idec.io These enzymes can reduce a prochiral ketone, such as N-Boc-3-pyrrolidinone, to the corresponding chiral alcohol with high enantiomeric excess. For example, ADH variants from Candida parapsilopsis have been engineered to enable the asymmetric reduction of a broad range of prochiral ketones. acs.org A continuous directed evolution approach has also been used to engineer an alcohol dehydrogenase from Thermoethanolicus brockii (TbsADH) for the specific production of N-Boc-3-pyrrolidinol. idec.io

Another powerful biocatalytic strategy is microbial hydroxylation. nih.gov This process uses whole microbial cells to introduce a hydroxyl group into a specific position on a substrate molecule. For instance, a process involving the hydroxylation of 1-benzoylpyrrolidine (B181117) using microbial transformation, followed by stereoselective enzymatic esterification, can yield optically active 3-hydroxypyrrolidine derivatives. The bacterium Streptomyces carbophilus has been famously used for the industrial-scale hydroxylation of compactin to produce the drug pravastatin, showcasing the scalability of this technology. acs.org Similarly, specific hydroxylase enzymes, such as limonene-3-hydroxylase, have been identified in fungi for targeted hydroxylation reactions. nih.gov

Diastereoselective Control in Multi-Stereocenter Formation

Many analogues of this compound contain additional stereocenters. The synthesis of these more complex molecules requires precise control over the relative stereochemistry (diastereoselectivity).

The [3+2] cycloaddition reaction is a powerful tool for this purpose, as it can generate up to four stereocenters in a single step with high diastereocontrol. acs.org For example, the reaction of chiral N-tert-butanesulfinyl imines with azomethine ylides, catalyzed by Ag₂CO₃, yields highly substituted pyrrolidines with excellent diastereoselectivity. The configuration of the final product is directed by the chiral sulfinyl group. acs.org

Another strategy is the palladium-catalyzed carboamination of γ-aminoalkenes, which creates a C-N bond, a C-C bond, and up to two stereocenters in one step with high diastereomeric ratios (e.g., >20:1 dr). nih.gov Furthermore, a general approach for synthesizing 5-substituted-4-amino-pyrrolidin-2-ones from natural α-amino acids has been described, demonstrating a method for diastereoselective synthesis. researchgate.net The stereoselective reduction of a ketone precursor, such as using NaBH₄, can also be used to generate a β-hydroxypyrrolidinone with controlled diastereoselectivity. researchgate.net These methods provide access to a wide range of pyrrolidine analogues with defined stereochemistry at multiple positions.

Optimization of Reaction Conditions for Research-Scale and Scalable Production

Transitioning a synthetic route from a research lab to a larger, scalable production requires careful optimization of all reaction parameters to ensure efficiency, safety, reproducibility, and cost-effectiveness.

Solvent Effects and Reaction Parameter Optimization

The choice of solvent is critical as it can significantly influence reaction rates, yields, and even selectivity. researchgate.netresearchgate.net For example, in a three-component synthesis of 3-pyrrolin-2-ones, ethanol (B145695) was found to be the optimal solvent compared to water, methanol (B129727), or acetonitrile (B52724), leading to higher yields and shorter reaction times. researchgate.net In other pyrrolidine syntheses, solvents like dioxane or acetonitrile have been identified as superior through systematic screening. nih.govnih.gov

Beyond the solvent, other parameters such as temperature, reactant concentration, and the choice and loading of the catalyst and base must be fine-tuned. A model reaction for the synthesis of 1,5-diphenyl-4-acetyl-3-hydroxy-3-pyrrolin-2-one showed that adjusting the reactant ratios and concentration led to an improved yield from 70% to 80%. beilstein-journals.org Similarly, in Pd-catalyzed carboamination reactions, switching from a strong base like NaOtBu to milder bases such as Cs₂CO₃ or K₃PO₄ significantly broadened the functional group tolerance of the reaction, allowing for the synthesis of more complex products. nih.gov The optimization process often involves a systematic evaluation of each parameter, as summarized in the following table.

Table 3: Optimization of a Three-Component Pyrrolidine Synthesis

| Parameter | Variation | Observation |

|---|---|---|

| Solvent | H₂O, EtOH, MeOH, CH₃CN, CH₂Cl₂ | Ethanol provided the highest yield (89%) and shortest reaction time (15 min). researchgate.net |

| Reactant Ratio | 1:1:1 vs. 1:1:1.5 | Increasing the amount of one reactant improved the yield from 70% to 77%. beilstein-journals.org |

| Concentration | 0.5 M vs. 0.75 M | Increasing concentration from 0.5 M to 0.75 M increased the yield to 80%. beilstein-journals.org |

| Base | NaOtBu vs. Cs₂CO₃ / K₃PO₄ | Milder bases expanded the reaction scope to include sensitive functional groups. nih.gov |

This systematic optimization is crucial for developing robust and efficient synthetic routes suitable for both research-scale exploration and eventual large-scale production. diva-portal.org

Catalyst Development and Screening for Efficiency and Selectivity

A fundamental approach to catalyst discovery involves screening a diverse range of catalysts for a specific transformation under various conditions. This can range from traditional single-substrate screening, where catalysts are optimized for one specific reaction, to more advanced methods. nih.gov A significant challenge in asymmetric catalysis is achieving high selectivity across a broad scope of substrates. nih.gov Often, a catalyst optimized for a single model substrate performs poorly for even closely related structures. nih.gov

To address this, multi-substrate screening has emerged as a powerful strategy. nih.gov This approach involves testing potential catalysts against a pool of structurally diverse substrates simultaneously. By doing so, it selects for both high enantioselectivity and broader applicability from the outset, increasing the probability of discovering more general and robust catalyst systems. nih.gov High-throughput analysis techniques, such as supercritical fluid chromatography-mass spectrometry (SFC-MS), are often employed to manage the complexity of these multi-substrate experiments. nih.gov

The development of novel catalysts is an ongoing effort in synthetic chemistry. For instance, in the synthesis of pyrrolidine rings, which form the core of this compound, various catalytic systems have been explored. Ruthenium catalysts, particularly Hoveyda-Grubbs type complexes, are prominent in olefin metathesis reactions to form cyclic structures. nih.gov Screening of different generations and variations of these catalysts is crucial. For example, in a ring-closing metathesis (RCM) reaction to form a pyrrolidine precursor, catalyst screening can reveal significant differences in performance.

Table 1: Screening of Ruthenium Catalysts in a Model Ring-Closing Metathesis (RCM) Reaction

| Entry | Catalyst | Yield (%) |

|---|---|---|

| 1 | Ru1 | 41 |

| 2 | Ru2 | 67 |

| 3 | Ru3 | 95 |

| 4 | Ru4 | 28 |

| 5 | Ru5 | 39 |

| 6 | Ru6 | 77 |

| 7 | Ru7 | 99 |

Data sourced from a model RCM reaction of N,N-diallyltosylamide in water under sonication. nih.gov

As shown in Table 1, the choice of the N-heterocyclic carbene (NHC) ligand on the ruthenium center dramatically impacts the reaction yield. nih.gov Catalysts like Ru7 can provide nearly quantitative yields, demonstrating the power of systematic screening. nih.gov The stability and activity of these catalysts, especially in greener solvents like water, are key areas of development. nih.gov

Beyond catalyst structure, the catalyst loading is a critical parameter optimized during screening. In a silver(I)-catalyzed rearrangement reaction for the synthesis of strained hydrocarbons, which can be analogues of functionalized pyrrolidines, the amount of catalyst used directly affects the outcome.

Table 2: Effect of Catalyst Loading on Reaction Yield

| Entry | Catalyst | Catalyst Loading (mol %) | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | AgNO₃ | 100 | t-BuOH | 76 |

| 2 | AgNO₃ | 25 | t-AmOH | 93 |

| 3 | AgNO₃ | 10 | t-AmOH | 65 |

Yields determined by ¹H NMR analysis for the synthesis of a cuneane derivative. acs.org

The data indicates that an optimal loading exists; decreasing the catalyst from 100 mol % to 25 mol % surprisingly increases the isolated yield to 93%. acs.org However, a further reduction to 10 mol % leads to a significant drop in yield. acs.org This highlights the non-linear relationship between catalyst loading and efficiency, reinforcing the need for careful screening. The choice of solvent also plays a crucial role, with the higher-boiling t-Amyl alcohol proving beneficial in this case. acs.org

For the synthesis of chiral molecules like this compound, achieving high enantioselectivity is paramount. This is the domain of asymmetric catalysis, where chiral catalysts guide the reaction towards the desired enantiomer. The screening process here focuses on maximizing the enantiomeric excess (ee). Advanced strategies now incorporate machine learning and quantitative structure-activity relationship (QSAR) models to predict the most effective catalysts, thereby streamlining the screening process. chemrxiv.org By using fragment descriptors, these computational models can evaluate a wide range of potential catalyst structures and predict their performance, saving significant time and resources compared to purely experimental screening. chemrxiv.org

Reactivity Profiles and Functionalization Strategies of 3 Phenylpyrrolidin 3 Ol

Chemical Transformations at the Hydroxyl Moiety

The tertiary alcohol of (-)-3-Phenylpyrrolidin-3-ol is a key site for functionalization. However, its sterically hindered nature and the inherent stability of tertiary alcohols present unique challenges and opportunities for chemical transformation. Reactions at this position typically require activation to enhance the leaving group potential of the hydroxyl moiety.

Selective Oxidation Reactions

The selective oxidation of the tertiary hydroxyl group in this compound is challenging. Tertiary alcohols are generally resistant to oxidation under mild conditions that typically oxidize primary or secondary alcohols, as they lack a hydrogen atom on the carbinol carbon. Attempted oxidation reactions using strong oxidizing agents often lead to cleavage of carbon-carbon bonds and degradation of the pyrrolidine (B122466) ring rather than simple conversion to a ketone. Specialized reagents, such as ruthenium tetraoxide, have been noted for the oxidation of N-substituted pyrrolidines, but such harsh conditions would likely compromise the structural integrity of this compound. researchgate.net

Reductive Pathways

Direct reduction or deoxygenation of the tertiary hydroxyl group is not a straightforward process. A common strategy to achieve this transformation involves a two-step sequence. First, the hydroxyl group is converted into a better leaving group, such as a tosylate or mesylate. Subsequently, this intermediate can be treated with a strong reducing agent, like lithium aluminum hydride (LiAlH₄), to displace the leaving group and install a hydrogen atom. This pathway effectively removes the hydroxyl functionality, yielding (-)-3-phenylpyrrolidine.

Nucleophilic Substitution of the Hydroxyl Group

Nucleophilic substitution at the tertiary carbon bearing the hydroxyl group is a powerful method for introducing diverse functionalities. This process requires the initial conversion of the hydroxyl into a more labile leaving group, as the hydroxide (B78521) ion (OH⁻) is a poor leaving group. A common activation strategy involves transforming the alcohol into a triflate (trifluoromethanesulfonate), which is an excellent leaving group.

Once activated as a triflate, the pyrrolidine intermediate can undergo Sₙ2-type reactions with various nucleophiles. Research has demonstrated the successful displacement of the triflate group to introduce azides, fluorides, and chlorides. nih.gov For instance, reaction with an azide (B81097) source, followed by reduction, provides a pathway to the corresponding amine. nih.gov Direct substitution with fluoride (B91410) and chloride has also been achieved, leading to the formation of valuable halogenated analogues. nih.gov

| Starting Material Derivative | Reagent | Product | Reference |

|---|---|---|---|

| (-)-3-Phenylpyrrolidin-3-yl triflate | NaN₃ (Sodium azide) | (-)-3-Azido-3-phenylpyrrolidine | nih.gov |

| This compound | DAST (Diethylaminosulfur trifluoride) | (-)-3-Fluoro-3-phenylpyrrolidine | nih.gov |

| This compound | SOCl₂ (Thionyl chloride) | (-)-3-Chloro-3-phenylpyrrolidine | nih.gov |

Derivatization at the Pyrrolidine Nitrogen

The secondary amine within the pyrrolidine ring of this compound serves as a versatile handle for a wide array of functionalization reactions. Its nucleophilic character allows for facile reactions with various electrophiles to generate a library of N-substituted derivatives.

Acylation and Alkylation Reactions

The pyrrolidine nitrogen readily undergoes acylation and alkylation. Acylation involves the reaction with acyl halides or anhydrides, often in the presence of a base, to form stable amide linkages. masterorganicchemistry.comlibretexts.org This reaction is fundamental in medicinal chemistry for exploring structure-activity relationships (SAR) by introducing a variety of acyl groups. nih.gov

Alkylation, the introduction of an alkyl group, can be achieved by reacting the amine with alkyl halides. However, a significant challenge in the alkylation of secondary amines is the potential for overalkylation, where the resulting tertiary amine reacts further to form a quaternary ammonium (B1175870) salt. libretexts.orgpharmaguideline.com To control this, reductive amination is often a preferred method for mono-alkylation.

Introduction of Diverse Amide and Sulfone Moieties

The formation of amides and sulfonamides at the pyrrolidine nitrogen is a key strategy for modifying the properties of this compound derivatives. These functional groups can act as hydrogen bond donors or acceptors and can significantly influence the molecule's polarity, solubility, and biological activity.

The synthesis of amides is typically straightforward, involving the coupling of the pyrrolidine with a carboxylic acid, often activated with coupling agents, or with an acyl chloride. nih.gov A wide range of amide functionalities, from small aliphatic to complex aromatic groups, can be introduced to fine-tune the molecule's properties. nih.gov

Sulfonamides are synthesized by reacting the pyrrolidine nitrogen with a sulfonyl chloride in the presence of a base. nih.gov This reaction introduces the sulfonyl group, which is a bioisostere of the amide group but with different electronic and steric properties. The development of phenyl (3-phenylpyrrolidin-3-yl)sulfone series has been instrumental in the discovery of selective modulators for biological targets. nih.govnih.gov

| Reaction Type | Electrophile/Reagent | Functional Moiety Introduced | Reference |

|---|---|---|---|

| Acylation (Amide formation) | (1R,4r)-4-carboxycyclohexane-1-carbonyl chloride | (1R,4r)-4-((R)-3-hydroxy-3-phenylpyrrolidine-1-carbonyl)cyclohexane-1-carboxylic acid moiety | nih.govnih.gov |

| Sulfonylation (Sulfone formation) | 4-Fluorophenyl)sulfonyl chloride | (4-Fluorophenyl)sulfonyl group | nih.gov |

| Acylation (Amide formation) | Various substituted benzoic acids with coupling agents | Substituted benzamide (B126) moieties | nih.gov |

Modifications of the Phenyl Ring System

The phenyl group of this compound is a key site for introducing structural diversity. Its reactivity towards electrophilic substitution allows for the incorporation of a wide range of functional groups, which can significantly alter the molecule's electronic and steric properties.

Electrophilic Aromatic Functionalization

While specific literature on the direct electrophilic aromatic functionalization of this compound is not extensively detailed, the reactivity of the phenyl ring can be inferred from general principles of electrophilic aromatic substitution (EAS). The pyrrolidin-3-ol substituent is expected to be an ortho-, para-directing group due to the electron-donating nature of the alkyl group attached to the aromatic ring. However, the nitrogen atom of the pyrrolidine ring can be protonated under acidic conditions typical for many EAS reactions, which would convert the substituent into a deactivating, meta-directing group. Therefore, protection of the pyrrolidine nitrogen is likely a prerequisite for successful and selective electrophilic substitution on the phenyl ring.

Common electrophilic aromatic substitution reactions that could be applied to an N-protected derivative of this compound include:

Nitration: Treatment with a mixture of nitric acid and sulfuric acid would be expected to introduce a nitro group onto the phenyl ring, primarily at the para position due to steric hindrance at the ortho positions. The nitration of N-protected indoles has been successfully demonstrated, suggesting that a similar approach could be viable for N-protected 3-phenylpyrrolidin-3-ol (B1266316). researchgate.net

Halogenation: Reactions with bromine or chlorine in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) would likely yield the corresponding para-halogenated derivatives. The halogenation of various aromatic compounds is a well-established transformation.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation could be employed to introduce alkyl and acyl groups, respectively. These reactions typically require a Lewis acid catalyst and an appropriate alkyl or acyl halide. The success of these reactions would also likely depend on N-protection to avoid deactivation of the aromatic ring.

| Reaction Type | Reagents | Expected Major Product (on N-protected substrate) |

| Nitration | HNO₃, H₂SO₄ | N-protected 3-(4-nitrophenyl)pyrrolidin-3-ol |

| Bromination | Br₂, FeBr₃ | N-protected 3-(4-bromophenyl)pyrrolidin-3-ol |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | N-protected 3-(4-acylphenyl)pyrrolidin-3-ol |

Introduction of Fluorinated Substituents

The incorporation of fluorine into organic molecules is a common strategy in medicinal chemistry to modulate pharmacokinetic and physicochemical properties. Several methods could be envisioned for the synthesis of fluorinated derivatives of this compound.

One indirect but powerful method involves the use of organometallic intermediates. For instance, the phenyl group of a suitably protected 3-phenylpyrrolidin-3-ol could be converted into a boronic acid or boronic ester derivative. This intermediate could then undergo palladium-catalyzed fluorination using a fluoride source. This approach offers a high degree of control over the position of fluorination.

Direct fluorination of the aromatic ring is more challenging but can be achieved with specialized reagents. Electrophilic fluorinating agents, such as Selectfluor®, could potentially be used, although the reactivity and selectivity would need to be carefully optimized, likely requiring N-protection of the pyrrolidine.

The synthesis of various fluorinated pyrrolidine-containing compounds has been reported in the chemical literature, indicating the feasibility of accessing such derivatives. For example, the synthesis of 3-(4-fluorophenyl)-4-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxyprop-2-yl)phenyl)pyrrolidines has been described, highlighting that fluorinated phenylpyrrolidine scaffolds are accessible. unipa.it

| Fluorination Strategy | Key Transformation | Reagents |

| Indirect (via Boronic Acid) | Phenyl Boronic Acid -> Phenyl Fluoride | 1. B₂pin₂, Pd catalyst2. AgF, Pd catalyst |

| Direct Electrophilic Fluorination | Phenyl -> Phenyl Fluoride | Selectfluor®, catalyst |

Ring-Opening and Rearrangement Reactions

The structural framework of this compound, featuring a tertiary alcohol adjacent to a pyrrolidine ring, presents possibilities for rearrangement reactions, particularly under acidic conditions.

Upon treatment with a strong acid, the tertiary hydroxyl group can be protonated, leading to the formation of a good leaving group (water). Departure of water would generate a tertiary carbocation at the C3 position of the pyrrolidine ring. This carbocation could then undergo a Wagner-Meerwein rearrangement , a class of carbocation 1,2-rearrangement reactions where an alkyl or aryl group migrates to an adjacent carbon. wikipedia.org

In the context of 3-phenylpyrrolidin-3-ol, the formation of a carbocation at C3 could potentially trigger a rearrangement. However, the stability of the initial tertiary carbocation is already relatively high, being benzylic. A 1,2-hydride shift from an adjacent carbon of the pyrrolidine ring would lead to a less stable secondary carbocation, making such a process unlikely. Migration of the phenyl group is also a possibility, though this would disrupt the aromatic system.

A more plausible reaction pathway following dehydration is elimination to form an alkene. Depending on the reaction conditions and the nature of the N-substituent, this could lead to the formation of a double bond within the pyrrolidine ring or exocyclic to it.

While the potential for such rearrangements exists based on fundamental principles of carbocation chemistry, specific examples of ring-opening or significant skeletal rearrangements for 3-phenylpyrrolidin-3-ol are not prominently featured in the readily available chemical literature. The stability of the five-membered pyrrolidine ring generally makes ring-opening reactions less favorable compared to more strained systems like aziridines.

Advanced Analytical and Spectroscopic Characterization in Chemical Research

Chromatographic Separation and Purity Assessment

Chromatography is an indispensable tool for both the analysis and purification of chiral compounds like (-)-3-Phenylpyrrolidin-3-ol. Various methods are employed to assess enantiomeric and chemical purity, each offering distinct advantages.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of chiral compounds. For this compound, enantioselective HPLC methods are crucial for quantifying its enantiomeric purity and for isolating it from its racemic mixture on a preparative scale. The separation relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP). csfarmacie.cz

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely effective for resolving a broad range of racemic compounds and are suitable for this analysis. csfarmacie.cznih.gov The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar alcohol modifier like isopropanol, is optimized to achieve baseline separation of the enantiomers. mdpi.com Additives such as diethylamine (B46881) or formic acid may be incorporated to improve peak shape and resolution, particularly for compounds with amine functionalities. jsmcentral.org

Table 1: Illustrative HPLC Conditions for Chiral Separation

| Parameter | Condition |

|---|---|

| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | 25 °C |

Due to the low volatility of this compound, direct analysis by Gas Chromatography (GC) is challenging. The presence of polar hydroxyl (-OH) and secondary amine (-NH) groups necessitates a derivatization step to increase volatility and thermal stability. nih.gov Silylation is a common and effective derivatization strategy, where active hydrogens are replaced with a trimethylsilyl (B98337) (TMS) group. omicsonline.orgresearchgate.net Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are typically used for this purpose. omicsonline.org

Once derivatized, the compound can be analyzed by GC-MS. The gas chromatogram provides information on the purity of the sample, while the mass spectrometer fragments the derivatized molecule, yielding a unique mass spectrum. This spectrum serves as a fingerprint for structural confirmation, with characteristic fragments arising from the silylated pyrrolidine (B122466) and phenyl moieties. nih.gov The fragmentation pattern is crucial for confirming the molecular weight and identifying the structure of the analyte. nih.gov

Table 2: Typical GC-MS Parameters for Derivatized this compound

| Parameter | Condition |

|---|---|

| Derivatization Reagent | BSTFA with 1% TMCS |

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Oven Program | 100 °C (2 min), ramp to 280 °C at 15 °C/min, hold for 5 min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and efficient alternative to HPLC for chiral separations. nih.gov SFC typically uses supercritical carbon dioxide as the main mobile phase, often modified with a small amount of an organic solvent like methanol (B129727) or ethanol (B145695). This technique offers advantages such as faster analysis times, reduced solvent consumption, and often superior resolution compared to HPLC. nih.gov

The successful resolution of enantiomers in structurally related compounds, such as phenyl (3-phenylpyrrolidin-3-yl)sulfones, has been achieved using SFC, demonstrating its applicability to this class of molecules. nih.gov Polysaccharide-based chiral stationary phases are also predominantly used in SFC for achieving enantioseparation. The selection of the co-solvent and any additives is critical for optimizing the selectivity and resolution of the enantiomers. nih.gov

Table 3: Representative SFC Conditions for Chiral Resolution

| Parameter | Condition |

|---|---|

| Column | Chiralpak® AS-H (Amylose tris((S)-α-methylbenzylcarbamate)) |

| Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Supercritical CO₂ / Methanol (70:30, v/v) |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Detection | UV at 220 nm |

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are essential for providing detailed information about the molecular structure of this compound, including the connectivity of atoms and the identification of functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the complete structure of an organic molecule in solution. Both ¹H NMR and ¹³C NMR spectra provide critical information about the chemical environment of each proton and carbon atom, respectively. mdpi.com

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Phenyl C-H | 7.20 - 7.50 (m, 5H) | 125.0 - 129.0 |

| Phenyl C (quaternary) | - | ~145.0 |

| Pyrrolidine C2-H₂ | ~3.0 - 3.4 (m, 2H) | ~55.0 |

| Pyrrolidine C4-H₂ | ~2.0 - 2.4 (m, 2H) | ~40.0 |

| Pyrrolidine C5-H₂ | ~3.0 - 3.4 (m, 2H) | ~55.0 |

| Pyrrolidine C3-OH | - | ~75.0 |

| N-H / O-H | Broad singlet | - |

(Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. spectroscopyonline.com

The IR spectrum of this compound would exhibit several characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching vibration of the alcohol group, with the broadening due to hydrogen bonding. researchgate.net A peak in the range of 3300-3500 cm⁻¹ would correspond to the N-H stretching of the secondary amine. Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the pyrrolidine ring would be observed just below 3000 cm⁻¹. spectroscopyonline.com Absorptions in the 1450-1600 cm⁻¹ region would be characteristic of the C=C stretching vibrations within the phenyl ring.

Table 5: Characteristic IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Alcohol | O-H Stretch (H-bonded) | 3200 - 3600 (broad) |

| Secondary Amine | N-H Stretch | 3300 - 3500 (medium) |

| Aromatic C-H | C-H Stretch | 3000 - 3100 (medium) |

| Aliphatic C-H | C-H Stretch | 2850 - 2960 (medium) |

| Aromatic Ring | C=C Stretch | 1450 - 1600 (variable) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone analytical technique for the determination of the molecular weight and structural elucidation of compounds such as this compound. The molecular formula of this compound is C10H13NO, corresponding to a monoisotopic mass of 163.0997 g/mol . uni.lu In mass spectrometric analysis, the compound's behavior under ionization provides key data points for its identification and characterization.

Under electrospray ionization (ESI) conditions, this compound is expected to form several adducts. The predicted collision cross-section (CCS) values, which relate to the ion's size and shape in the gas phase, can be calculated for these adducts and serve as an additional identification parameter.

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

| [M+H]⁺ | 164.10700 | 135.6 |

| [M+Na]⁺ | 186.08894 | 141.9 |

| [M-H]⁻ | 162.09244 | 138.0 |

| [M+NH₄]⁺ | 181.13354 | 156.8 |

| [M+K]⁺ | 202.06288 | 138.4 |

| [M+H-H₂O]⁺ | 146.09698 | 129.4 |

| Data sourced from PubChem CID 200281. uni.lu |

Tandem mass spectrometry (MS/MS) induces fragmentation of the parent ion, providing insights into the molecule's structure. For this compound, the fragmentation pattern is dictated by its functional groups: a tertiary alcohol, a secondary amine within a pyrrolidine ring, and a phenyl group. Key fragmentation pathways observed for structurally related compounds, such as α-pyrrolidinophenone cathinones, often involve the loss of the pyrrolidine ring. wvu.eduresearchgate.net

Expected fragmentation pathways for protonated this compound ([M+H]⁺) include:

Loss of Water: A common fragmentation for alcohols, leading to the formation of a dehydrated ion at m/z 146.09698. uni.lumiamioh.edu

α-Cleavage: The bond adjacent to the nitrogen atom can break, which is a predominant fragmentation mode for aliphatic amines. miamioh.edu This could result in the loss of an ethyl radical or related fragments.

Loss of the Pyrrolidine Ring: Cleavage can result in the loss of the pyrrolidine moiety, leading to the formation of characteristic ions. wvu.eduresearchgate.net

Formation of Tropylium (B1234903) Ion: The presence of the phenyl group can lead to the formation of a tropylium ion at m/z 91, a common fragment for compounds containing a benzyl (B1604629) moiety. wvu.edunih.gov

Crystallographic Analysis for Absolute Stereochemistry and Conformation

Crystallographic analysis, particularly single-crystal X-ray diffraction, stands as the definitive method for unambiguously determining the three-dimensional atomic arrangement of a crystalline solid. carleton.edu For chiral molecules like this compound, this technique is invaluable as it can establish not only the molecular conformation but also the absolute stereochemistry of the chiral centers. soton.ac.uk

The application of single-crystal X-ray diffraction provides detailed and precise information regarding the internal lattice structure of a crystalline compound. carleton.edu The process involves irradiating a single, high-quality crystal with a monochromatic X-ray beam. The resulting diffraction pattern is a unique fingerprint of the crystal's internal structure. carleton.eduub.edu

Analysis of this pattern allows for the calculation of key structural parameters, including:

Unit Cell Dimensions: The fundamental repeating unit of the crystal lattice (a, b, c lengths and α, β, γ angles). carleton.edu

Bond Lengths and Angles: Precise measurements of the distances between atoms and the angles they form, confirming the molecule's connectivity. carleton.edu

Absolute Configuration: For chiral compounds, specialized methods analyzing anomalous dispersion effects can determine the absolute spatial arrangement of atoms, thereby assigning the correct stereochemical descriptor (R or S) to the chiral center at C3. soton.ac.uk

While specific crystallographic data for this compound is not publicly available, the following table illustrates the type of information that would be obtained from such an analysis, based on data for a representative small organic molecule. researchgate.net

Table 2: Example of Crystallographic Data Obtained from Single-Crystal X-ray Diffraction

| Parameter | Illustrative Value |

| Empirical Formula | C₁₀H₁₃NO |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.28 |

| b (Å) | 10.16 |

| c (Å) | 10.85 |

| α (°) | 90 |

| β (°) | 102.74 |

| γ (°) | 90 |

| Volume (ų) | 782.5 |

| Z (molecules per unit cell) | 4 |

| Note: The values in this table are for illustrative purposes to show the parameters determined in a typical single-crystal XRD experiment and do not represent actual data for this compound. |

The resulting structural model would confirm the conformation of the five-membered pyrrolidine ring (e.g., envelope or twist conformation) and the orientation of the phenyl and hydroxyl substituents in the solid state.

Advanced Derivatization Techniques for Enhanced Analytical Sensitivity

Chemical derivatization is a strategy used to modify an analyte chemically to enhance its suitability for a specific analytical method. mdpi.com For a compound like this compound, which contains hydroxyl and secondary amine functional groups, derivatization can significantly improve its detection and quantification in both mass spectrometry and chromatography. nih.gov This process involves reacting the analyte with a reagent to attach a new functional group, thereby improving ionization efficiency or detectability. spectroscopyonline.comxjtu.edu.cn

The sensitivity of electrospray ionization mass spectrometry (ESI-MS) is highly dependent on the analyte's ability to form gas-phase ions. Derivatization can improve the ionization efficiency of this compound by introducing groups with high proton affinity or a permanent charge. magtech.com.cnnih.gov

The secondary amine and tertiary alcohol are potential sites for derivatization. Attaching a moiety that is easily protonated or already carries a positive charge ensures that a greater proportion of the analyte molecules are converted into ions in the ESI source, leading to a stronger signal and lower limits of detection. spectroscopyonline.com

Table 3: Potential Derivatization Strategies for Enhanced MS Ionization

| Reagent Type | Target Functional Group | Mechanism of Enhancement |

| Pyridinium-containing reagents | Alcohol | Introduces a pre-formed, permanently charged pyridinium (B92312) cation. spectroscopyonline.com |

| Girard's Reagents | Alcohol (after oxidation to ketone) | Introduces a quaternary ammonium (B1175870) group, providing a permanent positive charge. spectroscopyonline.com |

| Ferrocene-based reagents | Alcohol | Forms electrochemically ionizable derivatives that can be selectively oxidized in the ESI source. |

In liquid chromatography (LC), particularly HPLC, sensitive detection often relies on the analyte possessing a strong chromophore (for UV-Vis detection) or fluorophore (for fluorescence detection). While the phenyl group in this compound provides some UV absorbance, its sensitivity may be insufficient for trace-level quantification.

Derivatization can be employed to attach a tag with a high molar absorptivity or high fluorescence quantum yield to either the amine or hydroxyl group. nih.govxjtu.edu.cn This chemical modification dramatically enhances the detector response, allowing for more sensitive and accurate quantification.

Table 4: Potential Derivatization Strategies for Enhanced Chromatographic Detection

| Reagent | Target Functional Group | Detection Method | Benefit |

| Dansyl Chloride | Secondary Amine | Fluorescence / UV | High fluorescence, significantly lowers detection limits. |

| 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) | Secondary Amine | Fluorescence / UV | Attaches a highly fluorescent Fmoc group. |

| Naphthoyl chlorides | Alcohol / Amine | Fluorescence / UV | Introduces a naphthyl group, a strong chromophore and fluorophore. |

| Chiral Derivatizing Agents (e.g., Mosher's acid chloride) | Alcohol / Amine | UV / NMR | Forms diastereomers that can be separated on achiral columns, allowing for enantiomeric purity determination. researchgate.net |

Computational and Theoretical Studies in Molecular Design and Mechanistic Elucidation

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are fundamental to understanding the three-dimensional (3D) nature of a molecule, which dictates its biological activity. The pyrrolidine (B122466) ring, a saturated five-membered heterocycle, is not planar and exhibits a phenomenon known as "pseudorotation," allowing it to adopt various puckered conformations (envelope and twist forms). This flexibility is crucial as it allows the molecule to adapt its shape to fit into a biological target's binding site.

Computational methods are employed to explore the potential energy surface of (-)-3-Phenylpyrrolidin-3-ol to identify its most stable low-energy conformers. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with quantum chemical calculations, can be used to investigate conformational features. mdpi.com By analyzing interatomic distances and spin-spin coupling constants, researchers can establish the predominant conformers in solution. mdpi.commdpi.com Understanding the preferred 3D orientation of the phenyl and hydroxyl substituents on the pyrrolidine scaffold is critical for designing molecules that can achieve optimal interactions with a specific protein target. The inherent 3D coverage of the non-planar pyrrolidine ring offers significant advantages in exploring pharmacophore space compared to flat aromatic rings. unipa.it

Quantum Chemical Calculations for Reaction Pathway Prediction and Transition State Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide detailed information about the electronic structure of a molecule. ms4sub.comnih.gov These calculations are vital for predicting molecular reactivity and understanding reaction mechanisms at a subatomic level.

For this compound, DFT can be used to calculate a range of electronic properties that govern its behavior. These parameters help in elucidating the molecule's stability, reactivity, and potential interaction sites. For instance, the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are crucial. A smaller HOMO-LUMO energy gap suggests higher reactivity. chemrxiv.org

Furthermore, these computational methods are instrumental in predicting reaction pathways for the synthesis of derivatives. arxiv.org By modeling the energy profiles of potential reactions, including the structures of transition states, chemists can predict the most feasible synthetic routes, optimize reaction conditions, and anticipate potential byproducts. This predictive power accelerates the synthetic process and reduces experimental costs. superfri.org

Table 1: Key Parameters from Quantum Chemical Calculations

| Parameter | Description | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate electrons; higher values indicate a better electron donor. taylorfrancis.com |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons; lower values indicate a better electron acceptor. taylorfrancis.com |

| Energy Gap (ΔE) | The difference between ELUMO and EHOMO (ΔE = ELUMO - EHOMO) | Indicates chemical reactivity and stability; a smaller gap implies higher reactivity. chemrxiv.org |

| Dipole Moment | A measure of the polarity of the molecule | Influences solubility and the ability to engage in non-covalent interactions. ms4sub.com |

| Molecular Electrostatic Potential (MEP) | A 3D map of charge distribution | Identifies positive (electron-poor) and negative (electron-rich) regions, predicting sites for electrophilic and nucleophilic attack. nih.gov |

In Silico Prediction of Molecular Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com This method is crucial for understanding how a drug candidate might interact with its biological target.

In studies involving derivatives of this compound, molecular docking has been used to elucidate binding modes within protein active sites. For example, a series of phenyl (3-phenylpyrrolidin-3-yl)sulfones were designed as inverse agonists for the Retinoid-related Orphan Receptor gamma t (RORγt). nih.gov Docking simulations revealed that these compounds could bind to the RORγt ligand-binding domain. Similarly, docking was used to understand the selectivity of these compounds against other nuclear receptors like the Pregnane X Receptor (PXR). nih.gov The simulations showed that in PXR, the hydroxyl group of a related compound serves as a hydrogen bond donor, an interaction that is critical for its activity at that receptor. nih.gov Such insights are invaluable for rationalizing observed biological activities and guiding further design. nih.govindianchemicalsociety.com

Structure-based drug design utilizes the 3D structural information of the target protein to design potent and selective inhibitors. This approach was effectively used in the development of the aforementioned phenyl (3-phenylpyrrolidin-3-yl)sulfone RORγt inverse agonists. nih.gov

Starting with a known compound, researchers used its binding conformation as a template for designing new molecules. Through a combination of structural analysis and structure-activity relationship (SAR) studies, key structural elements were identified. nih.gov For instance, it was discovered that adding polar amide groups at the N1-position of the pyrrolidine ring and a perfluoroisopropyl group to the 3-phenyl ring were critical for achieving high selectivity against PXR and other receptors. nih.gov The SAR data clearly demonstrated that these targeted modifications, guided by the protein's structure, consistently improved the desired selectivity profile. nih.gov This iterative process of design, synthesis, and testing, underpinned by computational modeling, is a cornerstone of modern medicinal chemistry. mdpi.com

Table 2: Example of Structure-Activity Relationship (SAR) for Phenyl (3-phenylpyrrolidin-3-yl)sulfone Derivatives This table is an illustrative representation based on findings from related research.

| Modification on Pyrrolidine/Phenyl Ring | RORγt Potency | Selectivity vs. PXR | Rationale from Structural Model |

|---|---|---|---|

| Addition of polar amides at N1-position | Maintained/Improved | Increased | Exploits specific polar interactions in the RORγt binding pocket not present in PXR. nih.gov |

| Addition of perfluoroisopropyl group | Improved | Dramatically Increased | The bulky group fits well in the RORγt pocket while being sterically hindered in the smaller PXR pocket. nih.gov |

Prediction of Activity Spectra for Investigating Potential Molecular Functions

Beyond interaction with a single target, computational tools can predict the broader biological activity spectrum of a compound. One such tool is the Prediction of Activity Spectra for Substances (PASS). nih.gov This software analyzes the 2D structure of a molecule and compares it to a vast database of biologically active compounds to predict a wide range of pharmacological effects, mechanisms of action, and potential toxicities. nih.govclinmedkaz.org

The prediction is based on the principle that a compound's biological activity is a function of its structure. nih.gov The PASS algorithm provides probabilities for a compound being "active" (Pa) or "inactive" (Pi) for hundreds of different biological activities. These predictions can help researchers identify new potential therapeutic applications for a molecule, anticipate side effects, and prioritize compounds for further screening. clinmedkaz.org For a novel scaffold built from this compound, a PASS analysis could suggest potential activities ranging from enzyme inhibition to receptor antagonism, providing valuable hypotheses for experimental validation. nih.gov

Applications in Chemical Research and Advanced Materials

Role as a Chiral Auxiliary in Asymmetric Transformations

A chiral auxiliary is a stereogenic unit temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. nih.gov The auxiliary directs the formation of one diastereomer over another, and is subsequently removed to yield an enantiomerically enriched product. The pyrrolidine (B122466) ring is a well-established scaffold for effective chiral auxiliaries due to its conformational rigidity. nih.govdocumentsdelivered.com

While direct applications of (-)-3-Phenylpyrrolidin-3-ol as a chiral auxiliary are not extensively documented in dedicated studies, its structural motifs are present in auxiliaries that have proven effective in diastereoselective reactions, such as alkylations. For instance, amides derived from chiral auxiliaries like pseudoephenamine, which features a related amino alcohol structure, demonstrate remarkable stereocontrol in alkylation reactions, particularly in the formation of challenging quaternary carbon centers. nih.gov The diastereoselectivity in such reactions is often high, as shown in the table below, which highlights results from auxiliary-controlled alkylations. nih.gov

| Electrophile (R-X) | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|

| Allyl Bromide | 92 | >50:1 |

| Benzyl (B1604629) Bromide | 95 | >50:1 |

| Ethyl Iodide | 95 | >50:1 |

| Methyl Iodide | 91 | >50:1 |

The principle relies on the auxiliary creating a sterically biased environment, forcing the electrophile to approach the enolate from the less hindered face, thus controlling the configuration of the newly formed stereocenter.

Precursor for Complex Molecular Architectures

The rigid pyrrolidine framework of this compound makes it an attractive starting material for the synthesis of more complex, three-dimensional molecules, including polycyclic and spirocyclic systems, as well as diverse heterocyclic structures.

Spirocyclic pyrrolidines, which contain a spiro-fused ring system at one of the carbon atoms of the pyrrolidine ring, are of significant interest in medicinal chemistry. A powerful method for their synthesis is the [3+2] cycloaddition reaction between an azomethine ylide and a suitable dipolarophile. nih.govmdpi.com Pyrrolidine derivatives can serve as precursors to the azomethine ylide.

For example, the reaction of an azomethine ylide (generated in situ from isatin (B1672199) and an amino acid like sarcosine) with an exocyclic dipolarophile can produce complex spiro[pyrrolidine-3,3′-oxindole] derivatives. nih.gov This multicomponent strategy allows for the rapid assembly of intricate molecular frameworks from simple starting materials. ua.esiaea.org Research has demonstrated the synthesis of novel spiro-pyrrolidine and spiro-pyrrolizine derivatives with high diastereoselectivity. nih.govmdpi.com

| Entry | Conditions | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|

| 1 | Toluene, 120 °C, 17 h | 88 | 2:1 |

| 2 | Toluene, 50 °C, 17 h | 90 | 3:1 |

| 3 | Toluene, rt, 24 h | 91 | >95:5 |

The pyrrolidine scaffold is a privileged structure in organic synthesis and can be incorporated into a wide variety of larger heterocyclic systems. nih.gov The functional groups of this compound (the secondary amine and the tertiary alcohol) provide reactive handles for elaboration. The amine can be acylated, alkylated, or used as a nucleophile in ring-forming reactions, while the hydroxyl group can be derivatized or eliminated to introduce further functionality. These transformations allow the pyrrolidine ring to be fused or linked to other heterocyclic systems, creating novel chemical entities for screening in drug discovery and materials science.

Development of Ligands for Catalytic Systems

The chiral information embedded in this compound makes it an excellent candidate for the development of chiral ligands for asymmetric catalysis. Such ligands can coordinate to a metal center and create a chiral environment that influences the stereochemical outcome of a catalyzed reaction.

Chiral P,N-ligands, which contain both a soft phosphorus donor and a hard nitrogen donor, have emerged as a highly versatile and effective class of ligands for a wide range of metal-catalyzed reactions. nih.govnih.govsemanticscholar.orgrsc.org The electronic asymmetry of P,N-ligands can lead to excellent levels of regio- and enantiocontrol. nih.gov The pyrrolidine backbone is a common feature in many successful P,N-ligands.

Derivatives of this compound can be envisioned as precursors to novel P,N-ligands. The nitrogen atom of the pyrrolidine ring can serve as the N-donor, while the hydroxyl group can be replaced by a phosphine-containing moiety. These ligands could then be applied in reactions such as palladium-catalyzed asymmetric allylic alkylation (AAA), a powerful C-C bond-forming reaction. researchgate.net The effectiveness of such catalytic systems is typically measured by the yield and the enantiomeric excess (ee) of the product.

| Ligand | Reaction | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Ferrocenylpyrrolidine-based P,N-Ligand | Allylic Amination | - | 99 |

| (2R,5S)-diazaphosphanicyclo nih.govnih.govoctan-4-one based | Styrene Dimerization | 49 (conversion) | - (Regio- and stereospecific) |

| Cobalt-BOX system | Hydroalkylation of 3-pyrrolines | up to 91 | up to 97 |

Organocatalysis, which uses small organic molecules to catalyze chemical reactions, has become a cornerstone of modern asymmetric synthesis. Chiral pyrrolidine derivatives, most notably proline and its analogues, are among the most successful classes of organocatalysts. nih.govmdpi.com They typically operate by forming transient nucleophilic enamines or electrophilic iminium ions with carbonyl substrates.

The structural features of this compound, specifically the secondary amine and the chiral center, make its derivatives prime candidates for organocatalysis. By modifying the nitrogen or the hydroxyl group, bifunctional catalysts can be designed that activate substrates and control stereochemistry through hydrogen bonding or steric hindrance. Such catalysts have been successfully applied to a variety of transformations, including asymmetric aldol (B89426) and Michael reactions, often with high levels of stereoselectivity. nih.govnih.gov

| Catalyst Type | Reaction | Enantiomeric Excess (ee, %) |

|---|---|---|

| Proline-Threonine Dipeptide | Aldehyde + Acetone | up to 95 |

| H-Pro-Gly-D-Ala-OH Tripeptide | Isatin + Acetone | up to 97 |

| Prolinamide with β-aminoalcohol | Aldehyde + Ketone | up to 99 |

Exploration in Mechanistic Biological Research (Non-Clinical Focus)

The this compound scaffold serves as a valuable core structure in the development of chemical probes for non-clinical mechanistic research. Its three-dimensional structure and the synthetic accessibility of its derivatives allow for systematic exploration of molecular interactions with key biological targets. These investigations provide fundamental insights into biochemical pathways and the structural basis for molecular recognition.

Investigation of Structure-Activity Relationships (SAR) for Specific Molecular Interactions

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure translates to biological activity. For derivatives of this compound, these investigations have been crucial in optimizing potency and selectivity for specific protein targets. A notable example is the development of a series of phenyl (3-phenylpyrrolidin-3-yl)sulfones designed as inverse agonists for the Retinoic acid-related Orphan Receptor gamma t (RORγt). nih.gov

Through systematic structural modifications, researchers have identified key chemical features that govern the interaction with RORγt and enhance selectivity against other nuclear receptors like the Pregnane X Receptor (PXR) and Liver X Receptors (LXRα/β). nih.gov

Key SAR findings for this series include:

Stereochemistry: The stereoisomers of these compounds exhibit significant differences in activity, with the (R)-enantiomers at the 3-position of the pyrrolidine ring generally showing much greater potency against RORγt than the corresponding (S)-enantiomers. nih.gov

N1-Substituents on the Pyrrolidine Ring: The introduction of polar amide groups at the N1-position of the pyrrolidine ring was identified as a critical structural element for achieving high selectivity. nih.gov

Substituents on the 3-Phenyl Group: Adding a perfluoroisopropyl group at the para-position of the 3-phenyl ring was found to be another crucial modification for enhancing selectivity against PXR and LXRα/β. nih.gov

These detailed SAR studies demonstrate how the foundational this compound structure can be systematically modified to fine-tune its biological activity, providing potent and selective tools for further mechanistic studies.

Table 1: SAR of Phenyl (3-phenylpyrrolidin-3-yl)sulfone Derivatives

| Structural Modification | Observed Effect | Reference |

|---|---|---|

| (S)-enantiomer at pyrrolidine C3 | Considerably weaker RORγt activity | nih.gov |

| Polar amides at pyrrolidine N1 | Critical for high selectivity against PXR, LXRα, and LXRβ | nih.gov |

Mechanistic Studies of Interactions with Specific Receptors or Enzymes (e.g., RORγt, PXR, LXRα/β)

Derivatives of this compound have been instrumental in elucidating the binding mechanisms of small molecules with specific nuclear receptors. X-ray crystallography and molecular modeling of phenyl (3-phenylpyrrolidin-3-yl)sulfone derivatives in complex with the RORγt ligand-binding domain (LBD) have provided detailed mechanistic insights. nih.gov

These studies revealed that the sulfone backbone of the ligand adopts a nearly U-shaped conformation within the RORγt binding pocket. nih.gov This conformation allows for specific hydrophobic interactions with key amino acid residues, including Leu324, Met365, and Val361 around the central pyrrolidine ring, and Trp317, Met358, and Ile400 around the hexafluoroisopropanol group. nih.gov

A crucial aspect of this mechanistic research is understanding the basis of selectivity. For instance, the hydroxyl group of the parent this compound scaffold, when incorporated into certain derivatives, does not appear to form a critical hydrogen bond with the RORγt receptor. nih.gov However, this same hydroxyl group can act as a hydrogen bond donor in the PXR binding site. Consequently, replacing the hydroxyl with a group that cannot donate a hydrogen bond, such as fluorine, can lead to a dramatic loss of potency at PXR while maintaining activity at RORγt. This differential interaction provides a clear mechanistic basis for the observed receptor selectivity. nih.gov

Understanding these interactions at an atomic level is critical for designing molecules that can selectively modulate the activity of one receptor (e.g., RORγt) without inadvertently affecting others (e.g., PXR, LXRα/β), which is essential for developing clean chemical probes for biological research. nih.gov

Applications in Biochemical Pathway Probing and Enzyme Assays

The pyrrolidine scaffold, a core component of this compound, is a versatile framework for developing inhibitors used in enzyme assays and for probing biochemical pathways. In one such application, a series of 3-(3-aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazine derivatives were identified as novel inhibitors of inorganic pyrophosphatase (PPase) through a pyrophosphatase-coupled high-throughput screening assay. nih.gov

Inorganic pyrophosphatases are essential enzymes that catalyze the hydrolysis of inorganic pyrophosphate, playing a key role in numerous biological processes, including DNA synthesis and lipid metabolism. nih.gov The discovery of inhibitors for this enzyme family allows researchers to probe the function of these enzymes in various cellular contexts.

The screening and subsequent optimization studies involved measuring the percentage inhibition of the target enzyme's catalytic activity. For the most active compounds, IC₅₀ values were determined to quantify their potency. This process demonstrates the utility of pyrrolidine-based compound libraries in enzyme assays designed to discover new molecular probes for studying specific enzymatic functions. nih.gov For example, derivatives of ethyl-2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate have been evaluated in vitro for their inhibitory potential against cyclooxygenase (COX-1, COX-2) and 5-lipoxygenase (5-LOX) enzymes, which are key components of the inflammatory pathway. mdpi.com

In Vivo Pharmacodynamic Investigations in Model Systems for Mechanistic Insights (e.g., cytokine production)

A primary goal of developing selective receptor modulators based on the this compound scaffold is to use them as tools for in vivo pharmacodynamic (PD) studies. These studies help to establish a mechanistic link between the molecular action of a compound and its physiological effect in a living organism.